Synthalin A

描述

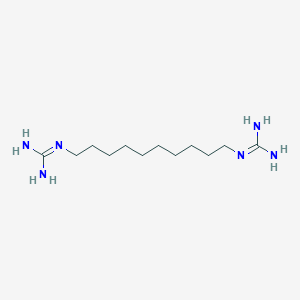

辛他林,其首选的 IUPAC 名称是 N,N′′′-(癸烷-1,10-二基)二胍,是一种历史上用作口服抗糖尿病药物的化合物。它于 1926 年被发现,由柏林的舍林公司 (Schering AG) 在欧洲上市,作为具有胰岛素样特性的合成药物,可以口服服用。 由于其对肝脏和肾脏的毒性,它在 1940 年代初被从市场上撤回 .

准备方法

合成路线和反应条件

辛他林是通过在每个末端都具有胍基的聚亚甲基链来合成的。该合成涉及癸二胺与胍反应形成二胍衍生物。 反应条件通常包括使用溶剂和控制温度以确保形成所需的产物 .

工业生产方法

辛他林的工业生产将涉及使用与上述类似的方法进行大规模合成,但具有更严格的控制和纯化步骤,以确保去除任何有毒的副产物。 生产将在配备有处理合成所需的化学品和反应条件的专业设施中进行 .

化学反应分析

反应类型

辛他林会发生多种类型的化学反应,包括:

氧化: 辛他林可以被氧化形成各种氧化产物。

还原: 该化合物可以在特定条件下被还原以产生还原形式。

取代: 辛他林可以发生取代反应,其中一个或多个官能团被其他基团取代。

常用试剂和条件

氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。

还原: 通常使用还原剂,如硼氢化钠或氢化铝锂。

取代: 取决于所需的取代,各种试剂,如卤素或烷基化剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生氧化衍生物,而还原可以产生辛他林的还原形式 .

科学研究应用

Introduction to Synthalin A

This compound (Syn A) is a guanidine derivative that was initially explored in the 1920s and 1930s for its potential as an anti-diabetic agent. It was primarily studied for its ability to suppress glucagon secretion from pancreatic alpha-cells, thereby lowering blood glucose levels. Although interest in Syn A waned with the advent of insulin therapy, recent evaluations of its historical applications may provide insights into contemporary diabetes treatment strategies.

Historical Context and Mechanism of Action

This compound was developed as a potential treatment for diabetes by targeting the glucagon-producing alpha-cells in the pancreas. Glucagon plays a crucial role in increasing blood glucose levels, counteracting the effects of insulin. Early studies indicated that Syn A could induce morphological changes in alpha-cells, leading to their dysfunction and subsequent reduction of glucagon secretion. This biphasic action initially caused transient hyperglycemia followed by hypoglycemia due to the depletion of glycogen stores and exhaustion of alpha-cell function .

Key Findings from Historical Research

- Hypoglycemic Effects : this compound demonstrated the ability to lower blood glucose levels in both animal models and human subjects when administered in various forms, including tablets and injectables .

- Cellular Impact : Studies revealed that Syn A induced hydropic changes and cytoplasmic vacuolation in pancreatic alpha-cells, suggesting a mechanism of action that involved damage to these cells while sparing beta-cells .

- Safety Concerns : Reports of adverse effects such as proteinuria, hematuria, and digestive complications raised concerns about the safety of this compound, leading to its discontinuation as a diabetes treatment by the late 1930s .

Applications Beyond Diabetes

Despite its decline in use for diabetes management, this compound has been investigated for other therapeutic applications:

Anti-Trypanosomal Activity

Research indicated that Synthalin and its derivatives could effectively target trypanosomes, which require glucose for reproduction. This led to the development of modified compounds within the diamidine class, such as pentamidine, which remains in use today for treating trypanosomiasis and other protozoal infections .

Summary of Applications

| Application Area | Description |

|---|---|

| Diabetes Management | Suppression of glucagon secretion; historical interest for lowering blood glucose levels. |

| Anti-Trypanosomal | Effective against trypanosomiasis; led to development of pentamidine and related compounds. |

Case Study 1: Historical Diabetes Treatment

In early clinical trials, this compound was administered to patients with diabetes, demonstrating significant reductions in blood sugar levels. However, the associated risks led to its eventual withdrawal from clinical use.

Case Study 2: Anti-Trypanosomal Efficacy

Studies conducted on animal models showed that Synthalin derivatives effectively inhibited the growth of trypanosomes at doses that did not significantly affect blood glucose levels. This prompted further exploration into its chemical modifications for enhanced efficacy and safety.

作用机制

辛他林主要通过靶向胰腺α细胞发挥作用,导致这些细胞的耗竭和胰高血糖素分泌减少。这会导致血糖水平降低。 该化合物的机制包括损害α细胞,同时保留β细胞,从而提供了一种通过减少非糖尿病和糖尿病状态下的胰高血糖素分泌来降低血糖的方法 .

相似化合物的比较

辛他林可以与其他类似化合物进行比较,例如:

精胺: 参与细胞代谢的聚胺。

精氨酰甘氨酰天冬氨酸: 具有多种生物学功能的肽。

二丁基六亚甲基二胺: 与辛他林具有结构相似性的化合物。

辛他林的独特之处在于其特定的结构及其作为口服抗糖尿病药物的历史用途。 与其他化合物不同,辛他林是专门设计用来模拟胰岛素的作用,同时可以口服服用 .

生物活性

Synthalin A (decamethylenediguanidine) is a compound that was explored primarily in the 1920s and 1930s as an oral anti-diabetic agent. Its biological activity is characterized by its hypoglycemic effects, particularly through its action on pancreatic alpha-cells, but it also presents significant toxicity issues. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and safety concerns supported by case studies and research findings.

This compound acts primarily by targeting pancreatic alpha-cells, which are responsible for glucagon secretion. The compound induces morphological changes in these cells, leading to hydropic degeneration and cytoplasmic vacuolation. These alterations result in decreased glucagon secretion, thereby lowering blood glucose levels over time.

Key Findings:

- Alpha-cell Damage : Studies have shown that this compound selectively disrupts the function of alpha-cells while sparing beta-cells, which are responsible for insulin production. This selective toxicity is crucial for its hypoglycemic effects .

- Glucagon Release : Initial exposure to this compound can lead to increased glucagon release due to cellular damage, which may cause transient hyperglycemia followed by a depletion of glycogen stores and subsequent hypoglycemia .

Toxicological Profile

Despite its potential benefits in managing diabetes, this compound has a troubling safety profile. Research indicates that it can cause significant liver and kidney damage, leading to adverse effects such as proteinuria and renal complications.

Toxicity Observations:

- Liver Damage : Studies indicated extensive hepatic injury associated with this compound administration, with reports suggesting that hypoglycemic effects might be partly due to impaired gluconeogenesis .

- Renal Complications : Histological examinations revealed renal damage following treatment with this compound, raising concerns about its long-term safety in diabetic patients .

Case Studies

Several clinical observations highlight the variable efficacy and safety of this compound in treating diabetes:

- Clinical Trials in Type 1 Diabetes : In early trials conducted by Elliot Joslin in 1927, patients experienced reductions in glycosuria and some were able to decrease their insulin doses significantly. However, responses varied widely among individuals, raising questions about the consistency of its efficacy .

- Animal Studies : Experiments on various animal models demonstrated species-specific responses to this compound. For instance, guinea pig islets showed increased glucagon release and subsequent necrosis when exposed to the compound .

- Historical Context : Despite initial enthusiasm for this compound as a treatment option for diabetes, the emergence of insulin therapy and reports of toxicity led to its decline in clinical use by the late 1930s .

Comparative Data Table

The following table summarizes key findings related to the biological activity and toxicity of this compound compared to other similar compounds:

| Compound | Hypoglycemic Effect | Alpha-cell Toxicity | Liver Toxicity | Kidney Toxicity |

|---|---|---|---|---|

| This compound | Yes | High | High | Moderate |

| Synthalin B | Yes | Moderate | Moderate | Low |

| Guanidine | Yes | Low | Low | Moderate |

属性

IUPAC Name |

2-[10-(diaminomethylideneamino)decyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N6/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16/h1-10H2,(H4,13,14,17)(H4,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZMUVKANAPKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=C(N)N)CCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

301-15-5 (di-hydrochloride) | |

| Record name | Synthalin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50911935 | |

| Record name | N,N'-Decane-1,10-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-23-9 | |

| Record name | N,N′′′-1,10-Decanediylbis[guanidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Synthalin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Decane-1,10-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'''-1,10-decanediylbisguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-DIGUANIDINODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEA6Y34XYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。